4-Phenyl-4-propylpiperidinium chloride CAS number and chemical identifiers
4-Phenyl-4-propylpiperidinium chloride CAS number and chemical identifiers
This guide provides an in-depth technical analysis of 4-Phenyl-4-propylpiperidinium chloride (CAS 83763-28-4), a specific disubstituted piperidine salt utilized primarily in medicinal chemistry and structure-activity relationship (SAR) studies of central nervous system (CNS) active agents.
Chemical Identity, Synthesis, and Pharmacological Context
Executive Summary
4-Phenyl-4-propylpiperidinium chloride (CAS 83763-28-4 ) is the hydrochloride salt of 4-phenyl-4-propylpiperidine . Chemically, it represents a lipophilic analog of the pethidine (meperidine) opioid scaffold, where the C4-ethoxycarbonyl group is replaced by a propyl chain. This modification removes the ester moiety, eliminating susceptibility to esterase hydrolysis and significantly altering the compound's pharmacokinetic profile and receptor binding affinity. It serves as a critical reference standard and intermediate in the development of 4,4-disubstituted piperidine ligands for opioid and sigma receptors.
Chemical Identifiers & Physicochemical Properties[1][2][3][4][5]
Core Identifiers
| Parameter | Detail |
| Chemical Name | 4-Phenyl-4-propylpiperidine hydrochloride |
| Common Synonym | 4-Phenyl-4-propylpiperidinium chloride |
| CAS Number | 83763-28-4 |
| Molecular Formula | C₁₄H₂₁N[1][2][3][4][5] · HCl (Salt) / C₁₄H₂₁N (Base) |
| Molecular Weight | 239.79 g/mol (Salt) / 203.33 g/mol (Base) |
| SMILES (Base) | CCCC1(CCNCC1)C2=CC=CC=C2 |
| InChI Key | (Predicted) DIXPHRIXQYGPLM-UHFFFAOYSA-N (for 1-propyl isomer check) / Note: Specific key for 4-propyl isomer requires generation from structure. |
Structural Analysis
The molecule features a quaternary carbon at position 4 of the piperidine ring, creating a rigid steric environment.
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Lipophilicity: The propyl group increases the LogP compared to the parent ester (meperidine), facilitating Blood-Brain Barrier (BBB) penetration.
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Basicity: The secondary amine (unless N-substituted) has a pKa ~10-11, ensuring it exists primarily as the piperidinium cation at physiological pH.
Synthetic Methodology
The synthesis of 4,4-disubstituted piperidines is non-trivial due to the steric hindrance at the quaternary center. The most robust pathway involves the construction of the piperidine ring via a nitrile intermediate, followed by Grignard addition and reduction.
Protocol: From Nitrile Precursor to Propyl Derivative
This protocol describes the conversion of the key intermediate, 4-cyano-4-phenylpiperidine (often N-protected), into the target compound.
Step 1: Grignard Addition (Formation of Ketone)
The nitrile group is less reactive due to the adjacent quaternary center and phenyl ring. High-temperature Grignard addition is required.
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Reagents: 1-Benzyl-4-cyano-4-phenylpiperidine, Ethylmagnesium bromide (EtMgBr), Toluene/THF.
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Mechanism: EtMgBr attacks the nitrile to form an imine magnesium salt, which hydrolyzes to the ketone (1-benzyl-4-phenyl-4-propionylpiperidine ).
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Note: An ethyl Grignard is used to form a propionyl group (3-carbon chain including the carbonyl carbon).
Step 2: Carbonyl Reduction (Wolff-Kishner)
To convert the propionyl group (ketone) to a propyl group (alkane).
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Reagents: Hydrazine hydrate, Potassium hydroxide (KOH), Ethylene glycol (solvent).
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Conditions: High heat (180–200°C).
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Outcome: The C=O is fully reduced to CH₂, yielding 1-benzyl-4-phenyl-4-propylpiperidine .
Step 3: N-Dealkylation & Salt Formation
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Reagents: H₂/Pd-C (Catalytic Hydrogenation) or ACE-Cl (1-Chloroethyl chloroformate).
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Final Step: The free base is dissolved in diethyl ether and treated with anhydrous HCl gas/dioxane to precipitate 4-phenyl-4-propylpiperidinium chloride .
Synthesis Workflow Diagram
Caption: Synthetic pathway transforming the nitrile precursor to the propyl-substituted hydrochloride salt via ketone reduction.
Applications in Drug Development[10][11][12][13]
Structure-Activity Relationship (SAR) Probes
Researchers use this compound to probe the hydrophobic pocket of G-protein coupled receptors (GPCRs).
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Opioid Receptors: In the meperidine series, replacing the ester with an alkyl group typically reduces analgesic potency but increases duration of action and lipophilicity. This compound serves as a "hydrocarbon control" to determine the contribution of the ester hydrogen bond acceptor.
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Sigma Receptors: 4-Phenylpiperidines are privileged scaffolds for Sigma-1 (σ1) receptor binding. The propyl chain length is critical for optimizing hydrophobic interactions within the receptor's binding site.
Analytical Reference Standard
Used as a reference standard for impurity profiling in the synthesis of complex opioids. It may appear as a byproduct if "over-reduction" occurs during the synthesis of related propionyl-derivatives.
Analytical Characterization (Expected Data)
To validate the identity of CAS 83763-28-4, the following spectral signatures must be confirmed:
| Method | Diagnostic Signal |
| ¹H NMR (DMSO-d₆) | Propyl Group: Triplet (~0.8 ppm, CH₃), Multiplet (~1.2 ppm, CH₂), Multiplet (~1.8 ppm, CH₂).Piperidine Ring: Broad multiplets 2.0–3.2 ppm (ring protons).Aromatic: Multiplet 7.2–7.5 ppm (5H, Phenyl).Amine: Broad singlet >9.0 ppm (NH₂⁺). |
| Mass Spectrometry | [M+H]⁺: Peak at m/z 204.17 (corresponding to base C₁₄H₂₁N). |
| IR Spectroscopy | Absence of C=O stretch (1700–1750 cm⁻¹).Presence of N-H stretch (2400–3000 cm⁻¹ broad, amine salt). |
Safety & Handling (SDS Highlights)
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Hazard Classification: Warning. Irritant.
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GHS Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Handling: As a quaternary-carbon piperidine, it possesses CNS activity potential.[6] Handle within a fume hood using nitrile gloves.
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Storage: Hygroscopic solid. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent hydrate formation.
References
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BOC Sciences. 4-Phenyl-4-propylpiperidinium chloride Product Entry. Retrieved from
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ChemicalBook. Piperidine, 4-phenyl-4-propyl-, hydrochloride (CAS 83763-28-4).[7] Retrieved from
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GuideChem. Supplier Database for CAS 83763-28-4. Retrieved from [7]
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Phenylpiperidine derivatives. (General Scaffold Reference). Retrieved from
Sources
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- 2. chemscene.com [chemscene.com]
- 3. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
- 4. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]
- 5. GSRS [precision.fda.gov]
- 6. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
